molecular formula C19H22O2 B14350526 1-(Benzyloxy)-6-phenylhex-5-EN-3-OL CAS No. 91285-74-4

1-(Benzyloxy)-6-phenylhex-5-EN-3-OL

Cat. No.: B14350526
CAS No.: 91285-74-4
M. Wt: 282.4 g/mol
InChI Key: SHEYFZQCSUIKKH-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-6-phenylhex-5-EN-3-OL is an organic compound that features a benzyloxy group attached to a hexenol backbone with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-6-phenylhex-5-EN-3-OL typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved through the reaction of benzyl chloride with a suitable alcohol under basic conditions.

    Addition of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Hexenol Backbone: This involves the use of Grignard reagents or other organometallic compounds to form the hexenol structure.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-6-phenylhex-5-EN-3-OL undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

    Reduction: The double bond in the hexenol backbone can be reduced to form saturated alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated alcohols.

    Substitution: Nitro or sulfonated phenyl derivatives.

Scientific Research Applications

1-(Benzyloxy)-6-phenylhex-5-EN-3-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-6-phenylhex-5-EN-3-OL involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1-(Benzyloxy)-2-phenylethanol: Similar structure but with a shorter carbon chain.

    1-(Benzyloxy)-3-phenylpropan-2-ol: Similar structure with a different position of the hydroxyl group.

    1-(Benzyloxy)-4-phenylbutan-3-ol: Similar structure with a longer carbon chain.

Uniqueness: 1-(Benzyloxy)-6-phenylhex-5-EN-3-OL is unique due to its specific combination of a benzyloxy group, a phenyl group, and a hexenol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

91285-74-4

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

6-phenyl-1-phenylmethoxyhex-5-en-3-ol

InChI

InChI=1S/C19H22O2/c20-19(13-7-12-17-8-3-1-4-9-17)14-15-21-16-18-10-5-2-6-11-18/h1-12,19-20H,13-16H2

InChI Key

SHEYFZQCSUIKKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC(CC=CC2=CC=CC=C2)O

Origin of Product

United States

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